Rotigotine Sulfate

Description

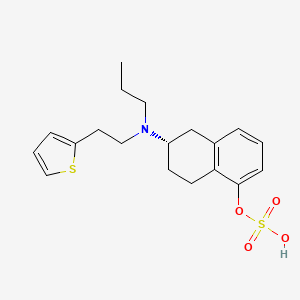

Structure

3D Structure

Properties

IUPAC Name |

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKVWIAVWPRBTQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858384 | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128478-69-3 | |

| Record name | Rotigotine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Process Development of Rotigotine Sulfate

Novel Synthetic Routes for Rotigotine (B252)

The development of efficient and novel synthetic routes for Rotigotine, a non-ergoline dopamine (B1211576) agonist, is a critical area of research. The chemical name for Rotigotine is (-)-(S)-2-[N-propyl-N-[2-(2-thiophene)ethyl]amino]-5-hydroxy-1,2,3,4-tetrahydronaphthalene. google.com The complexity of its structure, which includes a chiral center, necessitates sophisticated synthetic strategies to ensure high purity and yield.

Stereoselective Synthesis Approaches for (S)-Rotigotine

The therapeutic efficacy of Rotigotine is attributed to its (S)-enantiomer. nih.gov Consequently, developing stereoselective synthetic methods to produce the (S)-isomer is of paramount importance.

Several strategies have been explored to achieve the desired stereochemistry:

Asymmetric Synthesis: To overcome the limitations of chiral resolution, asymmetric synthesis has emerged as a more efficient approach. This involves the use of chiral catalysts or reagents to directly synthesize the (S)-enantiomer. qingmupharm.com

One patented method describes the use of a chiral phosphoric acid as a catalyst in the asymmetric reduction of an imine intermediate. This approach, using Hantzsch ester 1,4-dihydropyridine (B1200194) (HEH) as the reducing agent, directly yields the key intermediate, (S)-2-(N-n-propyl)amino-5-methoxytetralin, with the correct stereochemistry, thus avoiding a separate resolution step. google.com

Enzymatic catalysis has also been successfully employed. Imine reductases (IREDs) have been used for the asymmetric synthesis of (S)-Rotigotine. rsc.orgmdpi.com Researchers have utilized structure-guided semi-rational design to engineer IRED mutants with enhanced stereoselectivity and yield. rsc.org A chemoenzymatic total synthesis using an IRED-catalyzed reductive amination has been reported. rsc.orgrsc.org

Regiodivergent Resolution: A rhodium(I)-catalyzed regiodivergent resolution of an unsymmetrical racemic oxabenzonorbornadiene has been developed as a novel route to enantiopure 2-aminotetralins, which are precursors to Rotigotine.

Chemical Derivatization Strategies for Rotigotine Analogues

The synthesis of Rotigotine analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Derivatization strategies focus on modifying different parts of the Rotigotine molecule. Common modifications include alterations to the N-propyl group and the thiophene (B33073) ring. daicelpharmastandards.com

| Derivative Name | Modification Site |

| Ethyl Rotigotine | N-propyl group |

| Acetyl Rotigotine | Hydroxyl group |

| Depropyl Rotigotine | N-propyl group |

| Dethienyl ethyl Rotigotine | Thiophene ring |

These analogues are often synthesized using similar synthetic routes to Rotigotine, with modifications to the starting materials or alkylating agents. For example, using ethyl iodide instead of propyl iodide would lead to the formation of N-Ethyl Rotigotine.

Green Chemistry Principles in Rotigotine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. google.comgoogle.com In the context of Rotigotine synthesis, this involves:

Use of Safer Reagents: Efforts have been made to replace hazardous reagents like boron tribromide and hydrobromic acid, which are corrosive and toxic, with safer alternatives for the demethylation step. google.com One patented process utilizes a Lewis acid in the presence of thiourea (B124793) as a less hazardous demethylation agent. google.com

Enzymatic Catalysis: The use of enzymes, such as imine reductases, in asymmetric synthesis not only improves stereoselectivity but also operates under milder reaction conditions, reducing energy consumption and waste generation. rsc.orgresearchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. Shorter synthetic routes, such as the two-step synthesis from 5-methoxy-2-tetralone (B30793), contribute to better atom economy. researchgate.net

Use of Greener Solvents: Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives.

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale synthesis to a large-scale industrial production of Rotigotine requires significant process optimization and scale-up efforts. qingmupharm.comqingmupharm.com The goal is to develop a process that is not only efficient and cost-effective but also robust and reproducible. google.comgoogle.com

Key aspects of process optimization and scale-up include:

Reaction Condition Optimization: This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity. qingmupharm.com

Purification Techniques: While column chromatography is often used for purification at the laboratory scale, it is generally not feasible for large-scale production. google.comqingmupharm.com Therefore, developing efficient crystallization and extraction methods for purification is crucial. qingmupharm.com

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. Solvents are selected based on their ability to dissolve reactants, facilitate the reaction, and allow for easy separation of the product. qingmupharm.com

Continuous Manufacturing: The implementation of continuous flow chemistry is being explored as a way to improve efficiency, safety, and consistency in the production of active pharmaceutical ingredients (APIs) like Rotigotine.

One patented process highlights a method for producing highly pure Rotigotine that avoids column chromatography, making it more suitable for industrial scale-up. google.com Another process describes a reductive amination reaction in toluene (B28343) at an elevated temperature, which is amenable to large-scale production. google.com

Impurity Profiling in Rotigotine Synthesis

Ensuring the purity of Rotigotine is essential for its safety and efficacy. Impurity profiling involves the identification, characterization, and quantification of all potential impurities that may be present in the final drug substance. daicelpharmastandards.com These impurities can originate from various sources, including starting materials, intermediates, by-products, and degradation products. daicelpharmastandards.comgoogle.com

Identification and Characterization of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process. Their presence can be due to incomplete reactions, side reactions, or the presence of impurities in the starting materials. google.com

Common process-related impurities in Rotigotine synthesis include:

Unreacted Starting Materials and Intermediates: Residual starting materials, such as 5-methoxy-2-tetralone or 2-(2-thienyl)ethylamine, and intermediates can remain in the final product if the reaction is incomplete. google.com

By-products: Side reactions can lead to the formation of various by-products. For example, over-alkylation or the formation of isomers can occur.

Reagents and Catalysts: Traces of reagents and catalysts used in the synthesis may also be present as impurities.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are extensively used for the detection and quantification of these impurities. daicelpharmastandards.comrjpbcs.comderpharmachemica.com HPLC methods have been developed to separate Rotigotine from its potential impurities, including those listed in the table below. rjpbcs.comresearchgate.net The use of relative retention time (RRt) is a common practice to identify impurities in HPLC analysis. google.com

| Impurity Name | Potential Origin |

| Dethienyl ethyl Rotigotine | Impurity in starting material or side reaction |

| Depropyl Rotigotine | Incomplete alkylation or degradation |

| Acetyl Rotigotine | Acylation side reaction |

| Methyl Rotigotine | Impurity from demethylation step |

| Thiophene tosyl | Side reaction involving tosylates |

| Dithienyl Ethyl Rotigotine | Impurity in starting material or side reaction |

| Rotigotine toluene sulphonic acid ester | Side reaction with toluenesulfonic acid |

| Rotigotine thienyl ethyl ether | Etherification side reaction |

| 3-Thiophene Rotigotine | Isomeric impurity |

Forced degradation studies are also conducted to identify potential degradation products that could form under various stress conditions such as acid, base, oxidation, heat, and light. rjpbcs.comresearchgate.netnih.gov These studies help in developing stability-indicating analytical methods and understanding the degradation pathways of Rotigotine. nih.govrjpbcs.comresearchgate.net Significant degradation of Rotigotine has been observed under oxidative and photolytic conditions. nih.gov

Control Strategies for Impurity Formation

The control of impurities is a critical aspect of the synthetic process development for Rotigotine, ensuring the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory authorities. iqs.edugoogle.com Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance itself. A robust control strategy, therefore, encompasses a multi-faceted approach, including optimization of reaction conditions, implementation of effective purification techniques, and the use of in-process controls and process analytical technology (PAT).

A comprehensive understanding of the impurity profile of Rotigotine is fundamental to developing effective control strategies. iqs.edu Analytical methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are essential for the detection, quantification, and characterization of these impurities. researchgate.netderpharmachemica.comresearchgate.net

Optimization of Reaction Conditions

Careful optimization of reaction parameters is a primary strategy to minimize the formation of process-related impurities. This involves a systematic evaluation of factors such as temperature, pressure, reaction time, and stoichiometry of reactants and reagents. iqs.eduqingmupharm.com

Key reaction steps in the synthesis of Rotigotine where optimization is crucial include the reductive amination and the subsequent N-alkylation or acylation/reduction steps. For instance, in the reductive amination of 5-methoxy-2-tetralone with propylamine, controlling the temperature and the reducing agent can prevent the formation of over-alkylated or other side products. Similarly, during the introduction of the 2-(2-thienyl)ethyl group, precise control over the stoichiometry of the alkylating agent and reaction time is necessary to minimize the formation of impurities such as Dithienyl Ethyl Rotigotine. derpharmachemica.comresearchgate.net

Another critical step is the demethylation of the methoxy (B1213986) intermediate to yield the final phenolic group of Rotigotine. The choice of demethylating agent and the control of reaction temperature are vital to prevent degradation and the formation of undesired by-products. google.com

The use of stereoselective chemical reactions is a key strategy to control chiral impurities. acs.org For example, employing chiral catalysts or resolving agents early in the synthesis can ensure the desired (S)-enantiomer is produced with high enantiomeric excess, minimizing the presence of the unwanted (R)-enantiomer. qingmupharm.com

Purification Techniques

Despite careful optimization of reaction conditions, some impurities will inevitably be present in the crude product. Therefore, robust purification methods are essential to achieve the high purity required for the final API. The main purification techniques employed for Rotigotine are crystallization, chromatography, and solvent extraction. qingmupharm.com

Crystallization: Crystallization is a powerful technique for purifying the final Rotigotine base or its salts. google.comqingmupharm.com The process involves dissolving the crude material in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool, leading to the formation of pure crystals while impurities remain in the mother liquor. qingmupharm.com The choice of solvent is critical and is often determined through extensive screening to find a system that provides good solubility for Rotigotine at high temperatures and poor solubility at lower temperatures, while effectively excluding impurities. Solvents such as ethanol, ethyl acetate, and hexane (B92381) have been mentioned in the context of Rotigotine purification. google.com In some instances, the formation of specific crystalline forms (polymorphs) is targeted to ensure stability and consistent physicochemical properties. google.com

Chromatography: Column chromatography is another key purification method, particularly for removing impurities that are structurally very similar to Rotigotine and difficult to separate by crystallization alone. qingmupharm.com This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). qingmupharm.com While effective, large-scale column chromatography can be complex and costly for industrial production. google.com Therefore, its use is often optimized for specific purification challenges or for the preparation of reference standards.

Solvent Extraction: Liquid-liquid extraction is a fundamental technique used throughout the work-up of reaction mixtures to separate Rotigotine from water-soluble impurities, unreacted reagents, and by-products based on its solubility in different immiscible solvents. qingmupharm.com The pH of the aqueous phase is often adjusted to ensure Rotigotine, as a basic compound, is in its free base form and preferentially partitions into the organic solvent. google.com

In-Process Controls and Process Analytical Technology (PAT)

In-process controls (IPCs) are crucial for monitoring the progress of reactions and ensuring that critical process parameters are maintained within their defined limits. qingmupharm.com This proactive approach allows for adjustments to be made in real-time to prevent the formation of impurities and ensure consistent product quality. nih.gov

Process Analytical Technology (PAT) represents a more advanced approach to IPCs, utilizing online, in-line, or at-line analytical tools to monitor critical quality attributes of the material as it is being processed. nih.govglobalresearchonline.net For the synthesis of Rotigotine, PAT can be applied to:

Monitor Reaction Completion: Techniques like in-line spectroscopy (e.g., FT-IR, Raman) can track the disappearance of starting materials and the appearance of the product in real-time, allowing for precise determination of the reaction endpoint and preventing the formation of degradation products due to extended reaction times.

Control Crystallization: PAT tools can monitor parameters such as particle size distribution and supersaturation during crystallization, ensuring the formation of the desired crystal form and purity. mt.com

Detect Impurity Formation: Real-time monitoring can help in the early detection of the formation of known or new impurities, enabling prompt intervention to mitigate their levels. nih.gov

By implementing a robust control strategy that combines optimized reaction conditions, effective purification techniques, and diligent in-process monitoring, the formation of impurities in the synthesis of Rotigotine Sulfate (B86663) can be effectively managed, leading to a final API of high purity, safety, and efficacy.

Preclinical Pharmacology of Rotigotine

Receptor Binding and Functional Activity Profiling

Rotigotine (B252) is a non-ergoline dopamine (B1211576) agonist that interacts with a range of dopamine receptor subtypes and other neurotransmitter receptors. patsnap.comdrugcentral.orgresearchgate.net Its comprehensive receptor binding profile is crucial to understanding its pharmacological effects.

Dopamine Receptor Subtype (D1, D2, D3, D4, D5) Binding Affinity and Agonistic Activity

Rotigotine demonstrates a broad affinity for all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). drugbank.comwikipedia.org In vitro binding assays have established that rotigotine has the highest affinity for the D3 receptor. researchgate.netnih.govtermedia.pl Its affinity for other dopamine receptors follows a general pattern, with strong binding to D2, D4, and D5 receptors, and comparatively lower affinity for the D1 receptor. researchgate.netnih.gov

Studies have reported a 10-fold higher selectivity for the D3 receptor compared to D2, D4, and D5 receptors, and a 100-fold selectivity over the D1 receptor. nih.gov Despite these differences in binding affinity, functional assays reveal that rotigotine acts as a full agonist at D1, D2, and D3 receptors with similar potencies. wikipedia.orgnih.gov This suggests that factors such as receptor reserve and different affinity states may influence its functional activity. nih.gov The potency of rotigotine at the D4 and D5 receptors is comparatively lower. nih.gov

The agonistic activity of rotigotine at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors is a notable characteristic, distinguishing it from some other dopamine agonists that are more selective for the D2-like family. wikipedia.orgwikipedia.org This broad-spectrum agonism is more akin to that of apomorphine. nih.gov

Table 1: Rotigotine Binding Affinities (Ki) for Human Dopamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| D1 | 83 researchgate.netnih.gov |

| D2 | 13.5 researchgate.netnih.gov |

| D3 | 0.71 researchgate.netnih.govtermedia.pl |

| D4 (average) | 3.9 - 15 researchgate.netnih.gov |

| D5 | 5.4 researchgate.netnih.gov |

Table 2: Functional Activity of Rotigotine at Dopamine Receptors

| Receptor Subtype | Functional Activity | Potency Rank Order |

|---|---|---|

| D1 | Full Agonist nih.govnih.gov | D3 > D2L > D1 = D5 > D4.4 nih.govtermedia.pl |

| D2 | Full Agonist nih.govnih.gov | |

| D3 | Full Agonist nih.govnih.gov | |

| D4 | Agonist nih.govnih.gov | |

| D5 | Agonist nih.govnih.gov |

Non-Dopaminergic Receptor Interactions (e.g., α2-Adrenergic, 5-HT1A)

In addition to its dopaminergic activity, rotigotine interacts with certain non-dopaminergic receptors. europa.eu It displays significant affinity for the α2B-adrenergic receptor, where it acts as an antagonist. wikipedia.orgresearchgate.netnih.gov The binding affinity (Ki) for the α2B receptor has been reported to be 27 nM. researchgate.netresearchgate.netnih.gov

Molecular Mechanisms of Receptor Activation

The activation of dopamine receptors by rotigotine involves specific molecular interactions within the receptor's binding pocket. biorxiv.org Cryo-electron microscopy (cryo-EM) structures have revealed the basis for its broad agonism across all five dopamine receptor subtypes. biorxiv.orgnih.gov

Rotigotine binds to both an orthosteric binding pocket (OBP) and an extended binding pocket (EBP) within the transmembrane domains of the receptors. nih.govbiorxiv.org A key interaction involves the hydroxyl group of rotigotine, which forms a hydrogen bond with a conserved serine residue (S5.42) in all dopamine receptors. biorxiv.orgnih.gov

In D1-like receptors (D1 and D5), this hydroxyl group also forms a hydrogen bond with a conserved asparagine residue (N6.55). nih.gov In D2-like receptors, the interaction with the corresponding histidine residue (H6.55) varies. A hydrogen bond is formed in the D3 receptor, but not in the D2 and D4 receptors, contributing to differences in ligand recognition and potency. nih.gov

Unlike catecholamine agonists such as dopamine, rotigotine does not form a hydrogen bond with another serine residue (S5.46). biorxiv.org This suggests a different activation mechanism for non-catechol agonists like rotigotine, which primarily relies on the interaction with a tryptophan residue (W6.48) to trigger receptor activation. biorxiv.org The activation of D1-like receptors is coupled to stimulatory G-proteins (Gs), leading to the activation of adenylyl cyclase, while D2-like receptors couple to inhibitory G-proteins (Gi/Go), which inhibit adenylyl cyclase. nih.govnih.govbiorxiv.org

Molecular and Cellular Pharmacodynamics

The interaction of rotigotine with its target receptors initiates a cascade of intracellular events that modulate neuronal function.

Modulation of Neuronal Signaling Pathways

As a dopamine receptor agonist, rotigotine influences key neuronal signaling pathways. patsnap.com The activation of D1-like receptors by rotigotine stimulates the Gs-protein/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). wikipedia.org Conversely, activation of D2-like receptors inhibits adenylyl cyclase through Gi/Go proteins, decreasing cAMP levels. nih.govwikipedia.org

Studies have shown that the formation of D1-D2 receptor heteromers following rotigotine treatment can lead to increased intracellular calcium (Ca2+) and activation of phospholipase C (PLC). researchgate.net This in turn can activate calcium/calmodulin-dependent kinase IIα (CaMKIIα). researchgate.net Furthermore, rotigotine's agonism at 5-HT1A receptors can induce the production of antioxidant molecules in astrocytes. revneuropsiq.com.br This action may involve the Nrf2 signaling pathway, contributing to neuroprotective effects. researchgate.net

Regulation of Neurotrophic Factor Expression (e.g., BDNF) in In Vitro Models

Rotigotine has been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity. nih.govnih.gov In vivo studies have demonstrated that subchronic administration of rotigotine increases BDNF protein levels in the cortex and hippocampus of rats. nih.gov

In vitro studies using primary cortical neurons have shown that rotigotine treatment can initially lead to a reduction in BDNF mRNA levels, possibly due to a transient suppression of neuronal activity. nih.gov However, the formation of D1-D2 receptor heteromers induced by rotigotine can ultimately lead to increased BDNF expression in the cortex and hippocampus. researchgate.net This is thought to be mediated by the regulation of neuronal activity and intracellular Ca2+ concentrations, which control the activation of BDNF promoters. researchgate.net The stimulation of 5-HT1A receptors by rotigotine in astrocytes may also contribute to the production of neurotrophic factors. revneuropsiq.com.br

Effects on Synaptic Protein Expression in Cultured Neurons

Studies investigating the effects of rotigotine on cultured neurons have revealed its influence on the expression of proteins crucial for synaptic function and neuronal health. In primary cortical neurons, while rotigotine treatment for 6 hours led to a decrease in Brain-Derived Neurotrophic Factor (BDNF) mRNAs, a longer 7-day treatment in rats resulted in increased BDNF protein levels in the cortex and hippocampus. nih.gov This suggests a complex, time-dependent regulation of BDNF, a key molecule in neuroplasticity and cell survival.

Furthermore, research on SH-SY5Y human neuroblastoma cells has demonstrated that rotigotine-loaded chitosan (B1678972) nanoparticles can decrease the expression of alpha-synuclein (B15492655) and increase the expression of tyrosine hydroxylase. nih.gov The reduction of alpha-synuclein is significant as its aggregation is a pathological hallmark of Parkinson's disease, while the increase in tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, suggests a potential for restoring dopamine levels.

In another study, rotigotine was shown to increase the number of neuronal synaptosomes in MPTP-treated mice, which is an indirect measure of neuronal integrity and suggests a neuroprotective effect. doi.orgnih.gov These findings collectively indicate that rotigotine can modulate the expression of key synaptic and neuroprotective proteins in cultured neurons, contributing to its potential therapeutic effects.

Preclinical Pharmacological Investigations in Animal Models of Neurological Disorders

Rotigotine has demonstrated significant neuroprotective effects in various animal models of Parkinson's disease induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA).

In MPTP-lesioned mouse models, continuous administration of rotigotine has been shown to attenuate the degeneration of mesencephalic neurons and protect dopaminergic nerve endings in the striatum in a dose-dependent manner. nih.govresearchgate.net Studies have reported that rotigotine treatment significantly improves Parkinsonism scores, protects dopaminergic neurons, and increases the number of neuronal synaptosomes in MPTP-treated mice. doi.orgnih.gov Furthermore, rotigotine has been found to rescue dopaminergic neurons from MPP+ and rotenone (B1679576) toxicity in primary mesencephalic cell cultures. termedia.pl The neuroprotective properties of rotigotine in the MPTP model are amplified with continuous dopaminergic stimulation using rotigotine-loaded microspheres. doi.orgnih.gov

In the 6-OHDA rat model of Parkinson's disease, rotigotine has also shown protective effects. In co-cultures of neurons and astrocytes, rotigotine protected against 6-OHDA-induced damage to neurites and the reduction of dopaminergic neurons. researchgate.net This suggests that the neuroprotective effects of rotigotine may be mediated, at least in part, by its influence on astrocytes. researchgate.net Additionally, intranasally administered rotigotine-loaded chitosan nanoparticles have been shown to alleviate the neurotoxic effects of 6-OHDA in SH-SY5Y cells. nih.gov

Table 1: Neuroprotective Effects of Rotigotine in Neurotoxin-Induced Animal Models

| Animal Model | Neurotoxin | Key Findings | Citation |

|---|---|---|---|

| Mouse | MPTP | Attenuated degeneration of mesencephalic neurons; Protected dopaminergic nerve endings; Improved Parkinsonism score; Increased neuronal synaptosomes. | doi.orgnih.govnih.govresearchgate.net |

| Rat | 6-OHDA | Protected against damage to neurites and reduction of dopaminergic neurons (in co-culture with astrocytes). | researchgate.net |

| Primary Mesencephalic Cell Culture | MPP+, Rotenone | Rescued dopaminergic neurons from toxicity. | termedia.pl |

Rotigotine has been shown to exert significant modulatory effects on neuroinflammation and oxidative stress in the brains of animal models. In MPTP-induced mouse models of Parkinson's disease, rotigotine administration has been found to reduce the activation of microglial cells and the subsequent release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). doi.orgnih.gov This anti-inflammatory action is accompanied by a reduction in oxidative stress markers. doi.org

Further studies have demonstrated that rotigotine can mitigate neuroinflammation and memory impairment induced by lipopolysaccharide (LPS) in mice. nih.gov In this model, rotigotine significantly reduced levels of IL-6, TNF-α, and acetylcholinesterase (AChE) activity, while also combating oxidative stress. nih.gov Similarly, in rotenone-induced models, rotigotine treatment has been observed to restore impaired inflammatory responses. researchgate.net

The mechanism underlying these effects may involve the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. mdpi.comfrontiersin.org By suppressing glial activation and the production of reactive oxygen species (ROS), rotigotine helps to protect dopaminergic neurons from inflammatory and oxidative damage. doi.org Cationic liposomes of rotigotine have also shown benefits in increasing antioxidant levels and improving motor coordination in a Parkinson's disease mouse model. nih.gov

Rotigotine, as a dopamine agonist, directly impacts the dopaminergic system in the brain. nih.gov It is believed to exert its therapeutic effects in Parkinson's disease by activating D1, D2, and D3 receptors in the caudate-putamen. europa.eu In conscious rats, continuous administration of rotigotine leads to stable extracellular drug levels in the striatum, resulting in continuous stimulation of dopamine receptors and a subsequent decrease in extracellular dopamine levels. nih.gov This sustained stimulation is a key aspect of its mechanism of action.

Beyond the dopaminergic system, rotigotine also influences other neurotransmitter systems. It exhibits agonistic activity at serotonin (B10506) 5-HT1A receptors, which is thought to contribute to its neuroprotective effects, potentially through the induction of metallothionein-1 and -2 production in astrocytes. researchgate.netdrugbank.com

Studies in animal models have shown that rotigotine can modulate the activity of specific neural circuits. For instance, in a rat model of Parkinson's disease, rotigotine's effects on the micturition reflex are mediated by both D1-like and D2-like receptors, indicating its influence on the prefrontal cortex-basal ganglia dopamine pathways that control bladder function. ics.org Furthermore, the analgesic effects of rotigotine appear to involve the central dopaminergic system, with evidence suggesting a role for both D2 and D3 receptors in the striatum and periaqueductal gray. researchgate.net

Preclinical studies in rodent models of Parkinson's disease have investigated the effects of rotigotine on lower urinary tract dysfunction, a common non-motor symptom of the disorder. In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), rotigotine has been shown to modulate the micturition reflex. ics.orgnih.gov

The effects of rotigotine on bladder function appear to be dependent on the route of administration and the corresponding activation of different dopamine receptor subtypes. Intravenous administration of rotigotine was found to excite the micturition reflex, an effect attributed to the activation of D2-like receptors. ics.org In contrast, subcutaneous administration inhibited the micturition reflex, which was linked to the activation of D1-like receptors. ics.org

Specifically, subcutaneous injection of rotigotine significantly increased the intercontraction interval (ICI) in cystometric analyses, indicating a suppression of bladder overactivity. ics.orgnih.gov This finding in a rat model supports clinical observations that rotigotine may improve urinary symptoms such as overactive bladder in patients with Parkinson's disease. ics.org

Table 2: Effects of Rotigotine on Lower Urinary Tract Function in a Rat Model of Parkinson's Disease

| Administration Route | Effect on Micturition Reflex | Proposed Receptor Mechanism | Citation |

|---|---|---|---|

| Intravenous | Excitation | D2-like receptor activation | ics.org |

| Subcutaneous | Inhibition | D1-like receptor activation | ics.org |

The analgesic properties of rotigotine have been explored in animal models of pain, particularly inflammatory pain. In a rat model of inflammatory pain induced by carrageenan, rotigotine-loaded microspheres (RoMS) demonstrated significant antinociceptive effects. nih.govfrontiersin.org

Treatment with RoMS increased the hind paw withdrawal latency to both thermal and mechanical stimuli. nih.govfrontiersin.orgnih.gov This analgesic effect was found to be dose-dependent. nih.gov The mechanisms underlying this effect appear to involve the central dopaminergic system, as the dopamine receptor blocker chlorpromazine (B137089) was shown to weaken the analgesic effect of RoMS. nih.gov Furthermore, the antinociceptive effect of RoMS was associated with decreased levels of PKA, cAMP, COX-2, and PGE2. nih.gov

Isobolographic analysis revealed that the combination of RoMS with other analgesics, such as acetaminophen (B1664979) or tramadol, resulted in a synergistic antinociceptive effect in the inflammatory pain model. nih.gov This suggests that combination therapies including rotigotine may be a viable strategy for pain management.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Rotigotine |

| Rotigotine Sulfate (B86663) |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| 6-hydroxydopamine (6-OHDA) |

| Dopamine |

| Brain-Derived Neurotrophic Factor (BDNF) |

| Alpha-synuclein |

| Tyrosine hydroxylase |

| MPP+ |

| Rotenone |

| Tumor necrosis factor-α (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Acetylcholinesterase (AChE) |

| Serotonin |

| Metallothionein-1 |

| Metallothionein-2 |

| Carrageenan |

| Chlorpromazine |

| PKA |

| cAMP |

| COX-2 |

| PGE2 |

| Acetaminophen |

| Tramadol |

Pharmacokinetic and Metabolic Research of Rotigotine Preclinical and in Vitro

In Vitro Metabolism Pathways

In vitro investigations using human liver microsomes and other cellular systems have been crucial in identifying the specific enzymatic processes responsible for breaking down rotigotine (B252). researchgate.net

Direct and secondary conjugation represents a major metabolic route for rotigotine. mims.com.aueuropa.eu In vitro studies have confirmed the involvement of multiple sulfotransferases and at least two UDP-glucuronosyltransferase (UGT) isoenzymes, specifically UGT1A9 and UGT2B15, in this process. drugs.comfda.gov The primary pathway for rotigotine's biotransformation is the conjugation of the parent compound, with sulfation being a key reaction. researchgate.netresearchgate.netnih.gov This extensive conjugation leads to the formation of inactive metabolites. drugbank.compatsnap.com

The metabolism of rotigotine results in the formation of several key metabolites. Following intravenous administration, the predominant metabolites found in human plasma are sulfate (B86663) and glucuronide conjugates of the parent drug. drugbank.comfda.govnih.gov Additionally, N-dealkylation leads to the production of N-despropyl-rotigotine and N-desthienylethyl-rotigotine, which are subsequently conjugated with sulfate. fda.govresearchgate.net

In urine, the major metabolites identified include rotigotine sulfate, rotigotine glucuronide, N-despropyl-rotigotine sulfate, and N-desthienylethyl-rotigotine sulfate. drugs.comfda.gov These conjugated metabolites are pharmacologically inactive. drugbank.compatsnap.com

Table 1: Major Metabolites of Rotigotine

| Metabolite Name | Metabolic Pathway | Location Found |

|---|---|---|

| This compound | Direct conjugation (sulfation) | Plasma, Urine drugbank.comdrugs.comfda.gov |

| Rotigotine glucuronide | Direct conjugation (glucuronidation) | Plasma, Urine drugbank.comfda.govfda.gov |

| N-despropyl-rotigotine | N-dealkylation | Plasma (conjugated) nih.govresearchgate.net |

| N-desthienylethyl-rotigotine | N-dealkylation | Plasma (conjugated) nih.govresearchgate.net |

| N-despropyl-rotigotine sulfate | N-dealkylation followed by sulfation | Plasma, Urine drugbank.comfda.gov |

While rotigotine itself is a potent agonist at dopamine (B1211576) D1, D2, and D3 receptors, its major metabolites, the sulfate and glucuronide conjugates, are considered pharmacologically inactive. nih.gov In vitro studies have shown that these phase 2 conjugates have practically no affinity for dopamine receptors. researchgate.net Although some metabolites of rotigotine may share pharmacological activity at dopamine receptors, the primary metabolites excreted in urine are inactive conjugates. mims.com.au Research into derivatives like N-Despropyl this compound aims to understand how structural modifications might alter receptor binding affinity and pharmacological effects. ontosight.ai

Characterization of Major Metabolites (e.g., N-despropyl-rotigotine, N-desthienylethyl-rotigotine, sulfate conjugates, glucuronide conjugates)

Preclinical Pharmacokinetics in Animal Models

Studies in rats have been conducted to understand the distribution of rotigotine in the brain. Following administration, rotigotine levels in the brain can be monitored using techniques like microdialysis. researchgate.net Research has shown that rotigotine can be detected in the striata of rats after systemic administration. researchgate.net

To enhance brain delivery, novel formulations such as lactoferrin-modified nanoparticles have been investigated in animal models. researchgate.netdovepress.comnih.gov These studies, conducted in rats, have shown that such formulations can lead to a higher concentration of rotigotine in the brain, particularly in the striatum, compared to conventional nanoparticles. dovepress.comnih.gov This targeted delivery is crucial for maximizing the therapeutic efficacy of the drug for conditions like Parkinson's disease. dovepress.comnih.gov The distribution within the brain is not uniform, with higher concentrations observed in the striatum, a key area affected by Parkinson's disease. nih.gov Furthermore, studies using lactoferrin-modified nanoparticles have demonstrated that rotigotine can be delivered to the brain via the olfactory and trigeminal nerve pathways following intranasal administration in rats. dovepress.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Rotigotine |

| This compound |

| N-despropyl-rotigotine |

| N-desthienylethyl-rotigotine |

| Rotigotine glucuronide |

| N-despropyl-rotigotine sulfate |

| N-desthienylethyl-rotigotine sulfate |

| Levodopa |

Excretion Pathways and Mass Balance Studies in Animals

Preclinical studies investigating the excretion and mass balance of rotigotine have primarily utilized radiolabeled compounds to trace the drug's fate following administration. These studies are crucial for understanding the routes and extent of elimination from the body.

In animal models, rotigotine and its metabolites are eliminated through both renal and fecal pathways. Following administration, a significant portion of the drug is excreted in the urine, with a smaller amount eliminated in the feces. tga.gov.autouchneurology.com Studies in rats have shown that rotigotine and/or its metabolites are also excreted in breast milk. europa.eufda.gov

A mass balance study involving the transdermal application of radiolabeled [14C]rotigotine found that approximately 95% of the administered radioactivity was recovered within 96 hours. nih.gov This recovery included the amount of drug absorbed systemically as well as the portion remaining in the transdermal patch upon removal. nih.gov The majority of the excreted dose is in the form of metabolites, with very little of the parent compound being eliminated unchanged in the urine (less than 1%). fda.govresearchgate.net

The primary route of elimination is via the kidneys. researchgate.net Approximately 71% of a rotigotine dose is excreted in the urine, while about 23% is found in the feces. tga.gov.autouchneurology.comconicet.gov.ar This indicates that renal excretion is the predominant pathway for the elimination of rotigotine metabolites.

Table 1: Excretion of Rotigotine in Preclinical Models

| Excretion Route | Percentage of Dose Excreted | Reference |

|---|---|---|

| Urine | ~71% | tga.gov.autouchneurology.comconicet.gov.ar |

| Feces | ~23% | tga.gov.autouchneurology.comconicet.gov.ar |

Protein Binding Studies in Animal Plasma

In vitro studies have been conducted to determine the extent to which rotigotine binds to plasma proteins in animals, which influences its distribution and availability to target tissues.

Research has consistently shown that rotigotine is highly bound to plasma proteins. tga.gov.aueuropa.eueuropa.eueuropa.eumims.com.au The in vitro binding of rotigotine to plasma proteins is approximately 92%. tga.gov.aueuropa.eufda.goveuropa.eumims.com.auhres.canih.govdrugs.com This high degree of protein binding is an important pharmacokinetic characteristic, as only the unbound fraction of the drug is pharmacologically active and available to cross biological membranes.

After a single dose of rotigotine in pigmented rats and monkeys, binding to melanin-containing tissues, such as the eyes, was observed. europa.eufda.goveuropa.eueuropa.eu This binding was slowly cleared over a 14-day observation period. europa.eufda.goveuropa.eueuropa.eu

Table 2: Plasma Protein Binding of Rotigotine

| Parameter | Value | Reference |

|---|---|---|

| In Vitro Plasma Protein Binding | ~92% | tga.gov.aueuropa.eufda.goveuropa.eumims.com.auhres.canih.govdrugs.com |

| In Vivo Plasma Protein Binding | ~89.5% | fda.govhres.canih.govdrugs.com |

Advanced Pharmaceutical Formulation Science of Rotigotine Transdermal Systems

Development of Novel Transdermal Drug Delivery Systems

The development of transdermal drug delivery systems (TDDS) for rotigotine (B252) has focused on creating formulations that ensure stable and continuous drug release to the systemic circulation. This approach is advantageous as it bypasses the extensive first-pass metabolism that significantly lowers the bioavailability of orally administered rotigotine. globalresearchonline.netnih.gov

Design of Drug-in-Adhesive Patches

Drug-in-adhesive (DIA) patches are a primary design for rotigotine transdermal systems. scholaris.ca In this configuration, the drug, along with other excipients, is uniformly dispersed within a pressure-sensitive adhesive (PSA) matrix. scholaris.ca This adhesive layer serves a dual purpose: it adheres the patch to the skin and acts as the reservoir and rate-controlling medium for the drug. The basic structure of a DIA patch includes a backing film, the drug-containing adhesive matrix, and a protective release liner that is removed before application. nih.govscholaris.ca

The simplicity of the DIA design is a key advantage. scholaris.ca The manufacturing process typically involves dissolving rotigotine and the adhesive polymer in a solvent system. This solution is then cast onto a release liner or backing layer, and the solvent is evaporated, leaving a drug-supersaturated adhesive matrix. google.com The final step is laminating the other layer to enclose the drug matrix. scholaris.cagoogle.com The backing layer is impermeable to prevent the drug from migrating backward and to help hydrate (B1144303) the application site by retaining skin moisture. scholaris.ca

Utilization of Dot-Matrix Technology

A more recent advancement in DIA patch design is the use of dot-matrix technology. researchgate.netijpsdronline.com This technique aims to deliver the drug through a smaller patch surface area without compromising adhesion. researchgate.netijpsdronline.com In a dot-matrix patch, the drug is concentrated in microcells within the polymer matrix, creating a large surface area for drug release. researchgate.net This design often utilizes a combination of acrylic and silicone polymers. researchgate.net Research has demonstrated the feasibility of developing a stable rotigotine transdermal system using this novel technology, which can be optimized for desired adhesion and permeation rates suitable for extended wear. researchgate.netijpsdronline.com The development process involves a solvent casting method and may use a central composite design for formulation optimization. researchgate.netijpsdronline.com

Microreservoir and Adhesive Dispersion Systems for Controlled Release

To achieve more controlled, zero-order drug release, a hybrid technique combining a microreservoir system with an adhesive dispersion system has been developed. globalresearchonline.netpharmaexcipients.comresearchgate.net This innovative approach involves incorporating drug-loaded microspheres into the main adhesive matrix layer. globalresearchonline.netpharmaexcipients.com

In one such system, rotigotine-loaded microspheres were prepared using a spray-drying technique with poly-e-caprolactone and maltodextrin (B1146171) as carriers. globalresearchonline.netpharmaexcipients.com These microspheres were then dispersed within a silicon adhesive matrix that also contained free rotigotine. globalresearchonline.netpharmaexcipients.com This dual system—containing both free drug for initial release and encapsulated drug in microspheres for sustained release—was found to improve the bioavailability of rotigotine compared to a standard matrix patch. pharmaexcipients.com The optimized formulation consisted of both free rotigotine and rotigotine-loaded microspheres within the silicon adhesive, demonstrating the potential of this hybrid system for controlled transdermal delivery. globalresearchonline.netpharmaexcipients.com Another approach describes a self-adhesive matrix containing rotigotine in its free base form as a multitude of microreservoirs. unifiedpatents.com This matrix is highly permeable to the free base form but impermeable to the protonated form of the drug. unifiedpatents.com

Integration of Permeation Enhancers and Their Mechanisms

Overcoming the barrier function of the stratum corneum is a critical challenge in transdermal drug delivery. Permeation enhancers are chemical compounds incorporated into transdermal formulations to facilitate the transport of the active drug through the skin. researchgate.netnih.gov These enhancers can increase drug flux by interacting with the structural components of the stratum corneum, such as lipids and proteins, thereby temporarily and reversibly disrupting its barrier properties. researchgate.netnih.govnih.gov

The mechanisms by which permeation enhancers work are varied and can include:

Increasing the fluidity of stratum corneum lipids: This makes the lipid bilayers more permeable to drug molecules. nih.gov

Disrupting or extracting intercellular lipids: This creates more pathways for the drug to pass through. nih.gov

Interacting with intercellular proteins: This can alter the conformation of proteins and increase permeability. nih.gov

Increasing the thermodynamic activity of the drug: This enhances the partitioning of the drug from the patch into the skin. nih.gov

Enhancing stratum corneum hydration: Solvents can swell the polar pathways of the skin, aiding permeation. nih.gov

In rotigotine transdermal systems, various permeation enhancers have been investigated. Studies have explored the effects of enhancers like Propylene (B89431) Glycol, Oleic Acid, Isopropyl Palmitate, and Lauryl Lactate on the transcutaneous absorption of the drug. researchgate.net These enhancers, often present in amounts ranging from 0.1% to 40% by weight of the adhesive matrix layer, help to increase the permeability of the skin to rotigotine. google.com For example, propylene glycol can improve drug partitioning into the skin by extracting lipids, interacting with proteins, and causing the stratum corneum to swell. researchgate.net

Formulation Design and Optimization Methodologies

The design and optimization of rotigotine transdermal systems involve careful selection of components and the use of systematic methodologies to achieve the desired product profile.

Selection of Pressure-Sensitive Adhesives (PSAs)

The choice of the pressure-sensitive adhesive is a critical formulation parameter as it directly impacts drug release, patch adhesion, and skin compatibility. nih.govmdpi.com The three main types of PSAs used in transdermal systems are silicone, acrylate (B77674), and polyisobutylene (B167198) (PIB) adhesives. scholaris.cagoogle.com

An ideal PSA for a rotigotine patch should be:

Biocompatible, non-irritating, and non-sensitizing to the skin. google.com

Able to maintain adhesion in the presence of moisture. google.com

Chemically compatible with rotigotine and other formulation excipients. scholaris.cagoogle.com

Silicone Adhesives are frequently used in rotigotine patch formulations. nih.govgoogle.com They offer good biocompatibility and can be formulated as a blend of high and medium tack adhesives to optimize adhesion properties. google.com Research has shown that the drug release properties of a rotigotine TDS with a silicone-type adhesive can be significantly enhanced. google.com Formulations may contain silicone adhesive in concentrations ranging from 65% to 98% by weight of the matrix system. google.com

Acrylate Adhesives are another common choice. mdpi.com However, a significant challenge with rotigotine is its tendency to crystallize, especially at higher concentrations. ijpsdronline.com Studies have investigated the use of polymers like polyvinylpyrrolidone (B124986) (PVP) as crystallization inhibitors in acrylate-based matrices. mdpi.com Combining a polyacrylic PSA with inhibitors such as Poloxamer 188, Soluplus, or TPGS has been shown to enhance the stability of high-concentration rotigotine patches. mdpi.com

Polyisobutylene (PIB) Adhesives are noted for their low cost and chemical inertness. google.com Transdermal systems have been developed using a PIB adhesive layer containing supersaturated rotigotine, with additives incorporated to ensure stability and inhibit crystallization. google.com

The selection process often involves preformulation studies to assess rotigotine's solubility, stability (crystallization potential), and compatibility with various PSAs. researchgate.netijpsdronline.com For instance, crystallization studies have indicated that when loading rotigotine above 5% in certain PSAs, a crystal inhibitor is necessary. researchgate.netijpsdronline.com Design of Experiment (DoE) methodologies are often employed to study the impact of critical parameters like the concentration of the PSA and other excipients on the final properties of the patch. researchgate.netijpsdronline.com

Incorporation of Crystal Inhibitors to Enhance Formulation Stability

In one study, several polymers, including Poloxamer 188, Soluplus, and TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), were evaluated as potential crystal inhibitors in rotigotine patches with drug loadings ranging from 20% to 80% (w/w). mdpi.com The findings, confirmed by Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) analysis, showed that formulations containing Soluplus and a combination of Soluplus-TPGS at a high rotigotine concentration of 80% (w/w) remained free of crystals for at least 90 days at room temperature. mdpi.com Molecular docking studies further elucidated the mechanism of inhibition, revealing that the combination of ROT-Soluplus-TPGS had the lowest binding free energy (-5.3 kcal/mol), indicating a strong and stable interaction that effectively hinders crystal formation. mdpi.comresearchgate.net

Another approach involved the use of polyvinylpyrrolidone (PVP) as a crystallization inhibitor. google.comgoogle.com It has been suggested that incorporating hydrophilic polymers like PVP can enhance the solubility of rotigotine within the adhesive matrix, thereby preventing crystallization. google.com Research has indicated that a crystal inhibitor is necessary when loading more than 5% of rotigotine into certain pressure-sensitive adhesives (PSAs). ijpsdronline.comresearchgate.net The use of such pharmaceutical polymers as crystallization inhibitors not only improves the stability of the patch but also minimizes potential toxic side effects. mdpi.com

Optimization using Design of Experiments (DoE) Approaches

Design of Experiments (DoE) is a powerful tool in pharmaceutical development for systematically optimizing formulations. researchgate.net For rotigotine transdermal systems, DoE has been employed to investigate the impact of critical formulation parameters on the final product's characteristics.

A central composite design (CCD) was utilized in one study to optimize a drug-in-adhesive type patch. ijpsdronline.com The independent variables selected were the concentrations of silicone adhesive, povidone K29/32, and propylene glycol. ijpsdronline.comresearchgate.net The dependent variables, or responses, included peel strength, tack, shear strength, and drug flux. researchgate.net This systematic approach allowed for the identification of an optimal formulation with desirable adhesion properties suitable for a 3-day wear period and an adequate permeation rate. ijpsdronline.com

Another study employed a DoE approach to develop a microemulsion-based hydrogel for transdermal rotigotine delivery. researchgate.net By constructing pseudoternary phase diagrams, researchers were able to identify the optimal region for an oil-in-water microemulsion. researchgate.net The optimized microemulsion formulation demonstrated enhanced flux and permeation coefficients compared to a simple oil-based solution of rotigotine. researchgate.net

Preformulation Studies for Transdermal Systems

Thorough preformulation studies are fundamental to the successful development of a stable and effective rotigotine transdermal system. These studies provide critical information on the drug's properties and its interactions with various excipients.

Solubility in Various Excipients and Permeation Enhancers

The solubility of rotigotine in different solvents, excipients, and permeation enhancers is a key determinant of its ability to be formulated into a transdermal patch and to effectively permeate the skin. Rotigotine is described as being freely soluble in organic solvents and practically insoluble in alkaline aqueous solutions. mims.com.au

Studies have been conducted to determine the solubility of rotigotine in various oils and permeation enhancers. ijpsdronline.comresearchgate.netchosun.ac.kr For instance, the solubility of rotigotine has been measured in castor oil, cottonseed oil, safflower oil, sesame oil, and soybean oil. chosun.ac.kr The selection of appropriate solvents and permeation enhancers is crucial for achieving the desired drug loading and skin permeation profile. Some research has explored the use of deep eutectic 'liquid co-crystals' of rotigotine with organic acids, such as lactic acid, to improve its solubility and miscibility with the adhesive matrix. nih.gov

Drug-Excipient Compatibility Studies

Ensuring the compatibility of rotigotine with the various excipients used in the transdermal patch is essential for the stability and performance of the final product. ijpsdronline.com Drug-excipient compatibility studies are typically performed by mixing the drug with individual excipients in a 1:1 ratio and storing the mixtures under various conditions to observe any potential interactions. researchgate.net

The excipients in a transdermal patch can include pressure-sensitive adhesives (PSAs), antioxidants, and permeation enhancers. google.comgoogle.com Commonly used PSAs in rotigotine patches include silicone-based adhesives and acrylic adhesives. google.comutoronto.ca Antioxidants such as ascorbyl palmitate, dl-alpha tocopherol, and sodium metabisulfite (B1197395) are often included to protect the drug from degradation. mims.com.au Compatibility studies help to identify any physical or chemical incompatibilities that could compromise the quality of the product.

Crystallization Behavior of Rotigotine in Adhesives and Its Inhibition

The crystallization of rotigotine within the adhesive matrix is a significant challenge that can lead to reduced therapeutic efficacy. mdpi.comfda.gov This phenomenon occurs when the drug is present in a supersaturated state within the adhesive, a condition often necessary to achieve a sufficient driving force for skin permeation. mdpi.comutoronto.ca

Studies have investigated the crystallization behavior of rotigotine in different types of pressure-sensitive adhesives, such as polyacrylic and silicone-based adhesives. mdpi.comutoronto.ca It was found that the saturation concentration of rotigotine in a solvent-based acrylate copolymer adhesive (Duro-Tak 87-2074) was between 40-45%. utoronto.ca Above this concentration, the risk of crystallization increases.

To inhibit crystallization, various polymers have been explored. mdpi.comresearchgate.net Research has shown that polymers like Soluplus, TPGS, and polyvinylpyrrolidone (PVP) can effectively inhibit the formation of rotigotine crystals. mdpi.comgoogle.comgoogle.com The mechanism of inhibition often involves strong interactions between the drug and the inhibitor, which increases the stability of the amorphous drug form. mdpi.comnih.gov For example, a strong interaction was observed between a rotigotine-lactic acid deep eutectic and a hydroxyl-containing pressure-sensitive adhesive, which successfully inhibited crystal formation. nih.gov

In Vitro and Ex Vivo Performance Evaluation of Formulations

The performance of developed rotigotine transdermal formulations is assessed through in vitro drug release and ex vivo skin permeation studies. These tests provide crucial data on how the drug is released from the patch and permeates through the skin.

In vitro drug release studies are conducted to ensure that the drug is released from the patch in a controlled and predictable manner. nih.gov These studies often demonstrate that the rate of drug release is controlled by the interactions between the drug and the polymer matrix. nih.gov

Ex vivo skin permeation studies are typically performed using excised skin from animal models (e.g., rats) or human cadaver skin in Franz diffusion cells. mdpi.combionxt.combionxt.com These studies measure the amount of drug that permeates through the skin over a specific period. For example, one study found that a developed rotigotine patch allowed 61 ± 2.52% of the drug to permeate through the epidermal barrier within 24 hours. nih.gov Another study showed that patches containing crystal inhibitors exhibited favorable transdermal permeation, with a significant increase in cumulative drug permeation as the concentration of rotigotine increased. mdpi.com Specifically, with an 80% (w/w) rotigotine concentration in a formulation containing Soluplus, the cumulative permeation over 24 hours was 331.13 µg/cm², with a flux of 13.80 µg/cm²/h. mdpi.com

Comparative studies are also conducted to evaluate the performance of new formulations against existing products. bionxt.combionxt.com These studies have demonstrated that optimized formulations can achieve dissolution and absorption profiles that are remarkably similar to those of the brand-name product. bionxt.com

Drug Release Kinetics from Transdermal Systems

The release of rotigotine from a transdermal system is a critical factor influencing its therapeutic efficacy. The goal is to achieve a consistent and controlled release of the drug over the application period, typically 24 hours, to maintain stable plasma concentrations. globalresearchonline.netnih.govmedicines.org.uk Research has shown that rotigotine transdermal systems are designed to exhibit zero-order release kinetics, meaning the drug is released at a constant rate, independent of the drug concentration remaining in the patch. globalresearchonline.netnih.gov This steady release helps to avoid the peaks and troughs in plasma levels often associated with oral medications. globalresearchonline.net

Several studies have investigated the drug release kinetics of various rotigotine transdermal formulations. For instance, a study developing a novel hybrid transdermal system, which combined a micro-reservoir and an adhesive dispersion system, successfully achieved zero-order release kinetics. globalresearchonline.net In this system, rotigotine-loaded microspheres were dispersed within a silicone adhesive matrix. globalresearchonline.net The in vitro dissolution studies of this formulation demonstrated a controlled and sustained release of the drug. globalresearchonline.net

Mathematical modeling is frequently employed to understand the release mechanisms. globalresearchonline.net By fitting the in vitro release data to various kinetic models (such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models), researchers can elucidate the primary mechanism of drug release. globalresearchonline.net For many rotigotine patches, the release profile closely follows the Higuchi model, indicating that the release is governed by diffusion. globalresearchonline.net

The composition of the patch matrix significantly influences the drug release kinetics. The type and concentration of polymers, such as silicone pressure-sensitive adhesives (PSAs) and polyvinylpyrrolidone (PVP), play a crucial role. google.com For example, the ratio of acrylic PSA to silicone PSA and the amount of PVP can be optimized to enhance the solubility and release of rotigotine. google.com One study found that a specific combination of these components improved the drug's dispersion and initial penetration level. google.com Another study highlighted that drug-polymer interactions control the release, with one formulation showing a prolonged release of 70 ± 1.18% over 24 hours. nih.gov

The physical state of the drug within the patch is also paramount. Rotigotine is stabilized in its amorphous form to ensure consistent release, as crystallization can hinder drug availability. globalresearchonline.netfda.gov X-ray diffraction is used to confirm the absence of crystalline drug in the final product. globalresearchonline.net

Interactive Table: Drug Release Kinetics of Rotigotine Transdermal Formulations

| Formulation Type | Key Components | Release Kinetics Model | Key Findings | Reference |

| Hybrid Micro-reservoir/Adhesive Dispersion | Rotigotine, Poly-e-caprolactone, Maltodextrin, Silicone Adhesive | Zero-Order | Achieved a controlled release profile suitable for 24-hour delivery. | globalresearchonline.net |

| Drug-in-Adhesive (Dot-Matrix) | Rotigotine, Silicone Adhesive, Povidone K29/32, Propylene Glycol | Not specified | Optimized formulation showed desired permeation rate for 3-day wear. | researchgate.netijpsdronline.com |

| Drug-in-Adhesive | Rotigotine, Silicone PSA, Acrylic PSA, Polyvinylpyrrolidone | Not specified | Improved solubility and initial penetration of rotigotine. | google.com |

| Solvent Casting | Rotigotine, Polymers | Not specified | Prolonged drug release of 70 ± 1.18% over 24 hours. | nih.gov |

Ex Vivo Skin Permeation Studies Using Animal or Human Cadaver Skin Models

Ex vivo skin permeation studies are a vital step in the development of transdermal systems, providing a bridge between in vitro drug release and in vivo performance. These studies utilize excised skin from animal models or human cadavers to assess the rate and extent of drug penetration through the skin barrier. bionxt.commdpi.com

Human cadaver skin is considered the gold standard for these studies as it most closely mimics the in vivo situation in humans. bionxt.commdpi.com However, due to ethical considerations and availability, animal skin models are also widely used. mdpi.commdpi.com Porcine (pig) skin is often preferred as a substitute for human skin due to its structural similarities. mdpi.com Studies have shown a significant correlation between drug permeation through animal and human ex vivo skin. mdpi.com However, it's also noted that rat skin can be more permeable than human skin. mdpi.com

In the context of rotigotine transdermal systems, ex vivo permeation studies have been crucial in formulation optimization. For instance, a study evaluating a dot-matrix type patch conducted ex vivo skin permeation studies to confirm the desired permeation rate. researchgate.netijpsdronline.com Another study investigating the use of polymers as crystal inhibitors in rotigotine patches used excised hairless rat skin to demonstrate that patches with crystal inhibitors showed promising transdermal effects. mdpi.com The cumulative drug permeation increased significantly with higher rotigotine concentrations in the patch. mdpi.com

Research has also explored the permeation of rotigotine through different types of animal mucosa. One study used excised goat nasal mucosa to show that a mucoadhesive nanoemulsion of rotigotine resulted in higher permeability compared to a standard nanoemulsion. mdpi.com Another study reported that 61 ± 2.52% of rotigotine permeated through the epidermal barrier within 24 hours from a developed transdermal patch. nih.gov

Comparative studies are often performed to benchmark new formulations against existing products. XPhyto Therapeutics Corp. conducted several rounds of skin permeation studies using both mouse and human cadaver skin to compare the rotigotine absorption from their new formula with a name-brand product. bionxt.com

Interactive Table: Findings from Ex Vivo Skin Permeation Studies of Rotigotine

| Skin Model | Formulation | Key Findings | Reference |

| Human Cadaver Skin | Optimized Rotigotine TDS formula | Final comparative study conducted to confirm formula. | bionxt.com |

| Hairless Rat Skin | Rotigotine patches with crystal inhibitors (Poloxamer 188, Soluplus, TPGS) | Patches with crystal inhibitors showed promising transdermal effects; increased drug concentration led to higher cumulative permeation. | mdpi.com |

| Goat Nasal Mucosa | Rotigotine nanoemulsion and mucoadhesive nanoemulsion | Mucoadhesive nanoemulsion showed higher permeability. | mdpi.com |

| Not specified | Developed transdermal patch | 61 ± 2.52% of rotigotine permeated through the epidermal barrier within 24 hours. | nih.gov |

| Mouse and Human Cadaver Skin | New Rotigotine TDS formula vs. name brand product | Comparative studies performed to optimize the new formulation. | bionxt.com |

Evaluation of Physical and Mechanical Properties (e.g., adhesion, tensile strength, folding endurance)

Adhesion: Proper adhesion is essential to ensure the patch remains in contact with the skin for the entire application period, allowing for consistent drug delivery. nih.govnih.gov Adhesion is typically assessed through tests like peel adhesion, tack, and shear strength. researchgate.netijpsdronline.com Studies have shown that factors such as the type of pressure-sensitive adhesive and environmental conditions (humidity and temperature) can significantly impact adhesion. nih.gov For instance, a study using a silicone PSA found that moisture uptake contributed to adhesion loss. nih.gov Another study demonstrated that a newly developed rotigotine patch showed a trend towards improved skin adhesion compared to the originator product in patients with Parkinson's disease. nih.gov In this study, 80.23% of the new patches were ≥ 90% adhered at the end of the dosing interval, compared to 67.44% of the reference patches. nih.gov

Tensile Strength: This property indicates the mechanical strength and elasticity of the patch. globalresearchonline.net A suitable transdermal patch should possess high tensile strength and elongation at break to withstand mechanical stress during wear. globalresearchonline.net Research has shown that the concentration of polymers in the patch formulation influences its tensile strength. globalresearchonline.net An increase in polymer concentration can lead to an increase in tensile strength but a decrease in elongation at break. globalresearchonline.net

Folding Endurance: This parameter measures the flexibility and durability of the patch. It is determined by the number of times a patch can be folded at the same place without breaking. globalresearchonline.netpnrjournal.com A high folding endurance value is desirable, as it indicates that the patch can withstand repeated flexing and movement without cracking or breaking. globalresearchonline.net One study reported a folding endurance of over 250 for their optimized transdermal formulations. globalresearchonline.net

The evaluation of these properties is an integral part of the formulation development and optimization process. For example, in the development of a zero-order release transdermal system for rotigotine, thickness, folding endurance, and weight of the patch were considered critical responses for optimization. globalresearchonline.net Similarly, a study on a dot-matrix rotigotine patch evaluated the optimum batch for appearance, weight of matrix, thickness, and in vitro adhesion testing. researchgate.netijpsdronline.com

Interactive Table: Physical and Mechanical Properties of Rotigotine Transdermal Systems

| Property | Test Method | Key Findings | Reference |

| Adhesion | Peel adhesion, tack, shear strength | Moisture uptake can decrease adhesion. A new formulation showed improved adhesion over the reference product. | researchgate.netijpsdronline.comnih.govnih.gov |

| Tensile Strength | Tensile strength testing apparatus | Increased polymer concentration can increase tensile strength. | globalresearchonline.net |

| Folding Endurance | Manual folding until breakage | Optimized formulations showed folding endurance of >250. | globalresearchonline.net |

| Physical Evaluation | Thickness, weight, appearance | These parameters are critical for formulation optimization. | globalresearchonline.netresearchgate.netijpsdronline.com |

Computational and Theoretical Chemistry of Rotigotine

Molecular Modeling and Simulation Studies

Computational approaches have been instrumental in elucidating the structural and dynamic properties of rotigotine (B252) and its interactions with biological targets. These methods allow for a detailed examination at the atomic level, complementing experimental data and guiding further research.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been a powerful tool for understanding the conformational flexibility of the rotigotine molecule and its behavior within biological environments. These simulations predict the motion of every atom in the molecule and its surrounding environment over time, offering a dynamic perspective that static models cannot provide. researchgate.net

Studies have explored the conformational landscape of rotigotine to understand how its three-dimensional shape influences its pharmacological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations. mpg.de MD simulations have been used to assess the stability of different rotigotine conformations when bound to a receptor. For instance, simulations of the rotigotine-butyrylcholinesterase (BChE) complex, running for 50 nanoseconds, showed that the system achieved a stable conformation after approximately 10 nanoseconds, with the root mean square deviation (RMSD) of the protein backbone atoms remaining below 0.20 nm. dntb.gov.ua This stability is crucial for effective ligand-receptor binding.

Ligand-Receptor Interaction Modeling

The therapeutic effects of rotigotine are mediated through its interaction with dopamine (B1211576) receptors. Molecular modeling and docking studies have been pivotal in revealing the specific binding modes of rotigotine with various dopamine receptor subtypes (D1R, D2R, D3R, D4R, and D5R). researchgate.netexlibrisgroup.com

Cryo-electron microscopy (cryo-EM) structures of all five human dopamine receptors in complex with rotigotine have provided high-resolution templates for these computational studies. exlibrisgroup.comuni.lu These studies have revealed a universal binding mode for rotigotine within the orthosteric binding pocket (OBP) of these receptors. researchgate.netnih.govoptibrium.com The promiscuous binding of rotigotine to all five dopamine receptor subtypes is attributed to the highly conserved nature of this binding pocket. exlibrisgroup.com

Detailed interaction mapping has identified key amino acid residues responsible for rotigotine binding. The hydroxyl group of rotigotine is crucial, forming a hydrogen bond with a conserved serine residue (S5.42) in all dopamine receptors. exlibrisgroup.com In D1-like receptors (D1R and D5R), this hydroxyl group also forms a hydrogen bond with a asparagine residue (N6.55). exlibrisgroup.com In D2-like receptors, the interaction patterns differ slightly; for example, in D3R and D4R, the hydroxyl group forms a hydrogen bond with a histidine residue (H6.55). exlibrisgroup.com

Molecular docking studies have also been employed to compare the binding affinity of rotigotine with different receptors and to investigate the impact of mutations. For example, docking studies on D1R and D5R revealed a better docking score for rotigotine on D5R, which is consistent with functional studies. exlibrisgroup.com Furthermore, computational analysis of single-point mutations has demonstrated diverse effects on receptor-ligand interactions, providing insights into the molecular determinants of binding affinity and selectivity. researchgate.net

Table 1: Key Intermolecular Interactions of Rotigotine with Dopamine Receptors

| Receptor Subtype | Interacting Residue | Type of Interaction | Reference |

| All Dopamine Receptors | S5.42 | Hydrogen Bond | exlibrisgroup.com |

| D1R, D5R | N6.55 | Hydrogen Bond | exlibrisgroup.com |

| D3R, D4R | H6.55 | Hydrogen Bond | exlibrisgroup.com |

| D4R | F91A2.61 | Unique Interaction | exlibrisgroup.com |

| D1R | W6.48 | Activation-related Interaction | exlibrisgroup.com |

Crystal Structure Prediction and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Rotigotine provides a compelling case study in the importance of understanding polymorphism, a phenomenon where a compound exists in multiple crystal structures.

Computational Screening for Novel Polymorphic Forms

For many years after its discovery in 1985, rotigotine was thought to exist in only one crystalline form, known as Form I. researchgate.netnih.gov However, the unexpected appearance of a more stable, yet less soluble, polymorph (Form II) in 2008 led to significant manufacturing and clinical issues. researchgate.netnih.govresearchgate.net